molecular formula C10H14N2O3 B3166614 N-[2-Amino-1-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine CAS No. 912762-79-9

N-[2-Amino-1-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine

Cat. No.: B3166614
CAS No.: 912762-79-9
M. Wt: 210.23 g/mol
InChI Key: CVBIGZYAWCTXLH-UHFFFAOYSA-N
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Description

N-[2-Amino-1-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine: is a chemical compound with the molecular formula C10H14N2O3. It is known for its unique structure, which includes an amino group, a dimethoxyphenyl group, and a hydroxylamine moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-Amino-1-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then reduced to the desired hydroxylamine derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-[2-Amino-1-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine can undergo oxidation reactions to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the amino group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted hydroxylamine derivatives.

Scientific Research Applications

Chemistry: N-[2-Amino-1-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine is used as a building block in organic synthesis. It can be employed in the synthesis of various heterocyclic compounds and as an intermediate in the preparation of pharmaceuticals.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against certain bacterial strains and cancer cell lines, making it a candidate for further drug development.

Medicine: The compound’s potential therapeutic applications are being explored, particularly in the development of new antibiotics and anticancer agents. Its ability to inhibit specific enzymes and pathways is of significant interest.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-[2-Amino-1-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine involves its interaction with specific molecular targets. In antimicrobial research, it has been found to inhibit bacterial RNA polymerase, thereby preventing bacterial transcription and replication. In anticancer research, it may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting key enzymes involved in cell proliferation.

Comparison with Similar Compounds

  • N-(4-Amino-2,5-diethoxyphenyl)benzamide
  • N-(4-Amino-2,5-dimethoxyphenyl)benzamide

Comparison: N-[2-Amino-1-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine is unique due to its specific substitution pattern on the phenyl ring and the presence of the hydroxylamine moiety. Compared to similar compounds, it may exhibit different reactivity and biological activity. For example, N-(4-Amino-2,5-diethoxyphenyl)benzamide has different substituents on the phenyl ring, which can influence its chemical properties and biological interactions.

Properties

IUPAC Name

N-[2-amino-1-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-14-7-3-4-8(9(6-11)12-13)10(5-7)15-2/h3-5,13H,6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBIGZYAWCTXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=NO)CN)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694379
Record name N-[2-Amino-1-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912762-79-9
Record name N-[2-Amino-1-(2,4-dimethoxyphenyl)ethylidene]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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